2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
描述
The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a triazole-containing acetamide derivative. Its structure features:
- A 1,2,4-triazole core substituted with a benzyl group at position 5 and a methyl group at position 2.
- A sulfanyl linker connecting the triazole to an acetamide group.
- A 4-methoxyphenyl moiety attached to the acetamide nitrogen.
This structural framework is associated with diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, as observed in related analogs .
属性
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23-17(12-14-6-4-3-5-7-14)21-22-19(23)26-13-18(24)20-15-8-10-16(25-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMFMYZRCWOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS No. 298215-21-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.46 g/mol . The presence of the triazole ring and the methoxyphenyl group are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide have shown effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antibacterial efficacy.
| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 15 mm |
| Triazole Derivative B | Escherichia coli | 12 mm |
| 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Salmonella typhi | TBD |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The IC50 values for these activities suggest significant cytotoxic effects.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10.5 | Doxorubicin |
| HCT116 | 8.3 | Cisplatin |
The proposed mechanism of action involves the compound's ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the triazole moiety plays a crucial role in binding to proteins associated with cancer cell survival pathways.
Case Studies
-
Study on Antimicrobial Activity :
A study published in MDPI evaluated various triazole derivatives for their antibacterial properties against Bacillus subtilis and Salmonella typhi. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy . -
Anticancer Evaluation :
Research conducted by Layek et al. demonstrated that triazole derivatives exhibited promising anticancer activity against multiple cell lines, with particular emphasis on the role of substituents on the phenyl ring .
相似化合物的比较
Substituent Variations on the Triazole Core
Key Observations :
Variations on the Acetamide Substituent
Key Observations :
Key Observations :
- Antioxidant activity is strongly influenced by electron-donating groups (e.g., methoxy) and sulfonyl linkers .
- Antimicrobial activity correlates with heterocyclic substitutions (e.g., pyridinyl) that facilitate hydrogen bonding .
Data Tables
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides followed by alkylation. A typical approach involves:
Formation of the 1,2,4-triazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions .
Sulfanyl group introduction via nucleophilic substitution or thiol-ene coupling.
Amidation of the acetamide moiety using 4-methoxyaniline, often mediated by coupling agents like EDCI or DCC .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, methoxyphenyl) and acetamide connectivity .
- IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
- X-ray crystallography : Resolve triazole ring conformation and intermolecular interactions (e.g., hydrogen bonding with the methoxyphenyl group) .
- Data Interpretation : Compare experimental results with density functional theory (DFT)-calculated spectra for validation .
Q. What solvents and conditions are suitable for recrystallization to obtain high-purity crystals?
- Solvents : Ethanol, methanol, or dimethylformamide (DMF) mixed with water for gradient crystallization .
- Conditions : Slow evaporation at 4°C to enhance crystal lattice formation. Monitor crystal growth using polarized light microscopy .
Advanced Research Questions
Q. How can researchers optimize the yield of triazole ring formation during synthesis?
- Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Screen catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
- Adjust stoichiometry of reactants (e.g., thiosemicarbazide:alkylating agent ratio) to minimize side products .
- Analysis : Quantify yield via HPLC and compare with kinetic studies to identify rate-limiting steps .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Experimental Design :
Standardize assays: Use identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) .
Control variables: pH, solvent (DMSO concentration ≤0.1%), and incubation time .
Validate mechanisms: Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing benzyl with cycloheptyl) .
- Data Reconciliation : Apply multivariate statistical analysis to isolate confounding factors .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methods :
- Molecular docking : Use AutoDock Vina to model binding to triazole-targeted enzymes (e.g., lanosterol 14α-demethylase in fungi) .
- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptor count .
Q. How to design experiments for establishing structure-activity relationships (SAR) in derivatives?
- Framework :
Synthesize analogs with systematic substitutions (e.g., varying benzyl to phenoxymethyl or halogenated aryl groups) .
Test bioactivity across multiple assays (e.g., anti-inflammatory, antioxidant) .
Corrogate data with electronic (Hammett constants) and steric (Taft parameters) effects .
- Validation : Use crystallographic data to confirm structural hypotheses (e.g., steric hindrance from methyl groups) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions :
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